N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce N-[2-(2,3-dimethylphenoxy)ethyl]-N-methylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride: This compound has a similar core structure but includes a chloro substituent and different positioning of methyl groups.
[2-(2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride: Another similar compound with an ethylamine group instead of a methylamine group.
Uniqueness
N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride is unique due to its specific combination of a phenoxy group and a methylamine group, which provides distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-5-4-6-11(10(9)2)13-8-7-12-3;/h4-6,12H,7-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVYKNPFXRHSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCNC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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